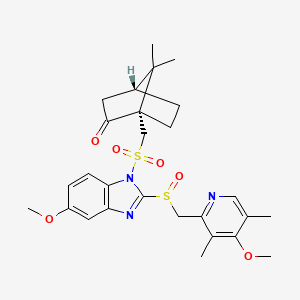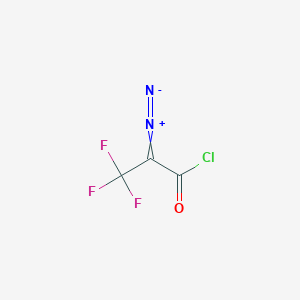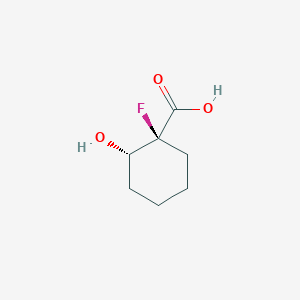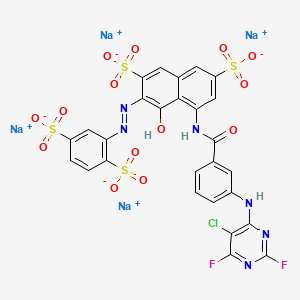
Omeprazole-N-(S)-camphorsulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omeprazole-N-(S)-camphorsulfonamide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound combines omeprazole with N-(S)-camphorsulfonamide, potentially enhancing its pharmacological properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole-N-(S)-camphorsulfonamide typically involves the reaction of omeprazole with N-(S)-camphorsulfonamide under specific conditions. One common method includes:
Starting Materials: Omeprazole and N-(S)-camphorsulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to facilitate the reaction.
Procedure: Omeprazole is dissolved in the solvent, followed by the addition of N-(S)-camphorsulfonamide and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to ensure the product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Omeprazole-N-(S)-camphorsulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Omeprazole-N-(S)-camphorsulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its enhanced pharmacological properties compared to omeprazole, including improved stability and bioavailability.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Omeprazole-N-(S)-camphorsulfonamide exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets include the proton pump itself, and the pathways involved are related to the regulation of gastric acid production.
類似化合物との比較
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of omeprazole with improved pharmacokinetics.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness
Omeprazole-N-(S)-camphorsulfonamide is unique due to the incorporation of the N-(S)-camphorsulfonamide moiety, which may enhance its stability and pharmacological properties compared to other proton pump inhibitors. This modification can potentially lead to better therapeutic outcomes and reduced side effects.
特性
分子式 |
C27H33N3O6S2 |
|---|---|
分子量 |
559.7 g/mol |
IUPAC名 |
(1S,4R)-1-[[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C27H33N3O6S2/c1-16-13-28-21(17(2)24(16)36-6)14-37(32)25-29-20-12-19(35-5)7-8-22(20)30(25)38(33,34)15-27-10-9-18(11-23(27)31)26(27,3)4/h7-8,12-13,18H,9-11,14-15H2,1-6H3/t18-,27-,37?/m1/s1 |
InChIキー |
LOVMHHMMURDXAC-SGSMYFILSA-N |
異性体SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C[C@@]45CC[C@@H](C4(C)C)CC5=O)C=CC(=C3)OC |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)CC45CCC(C4(C)C)CC5=O)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)


![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)

![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)


![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)
